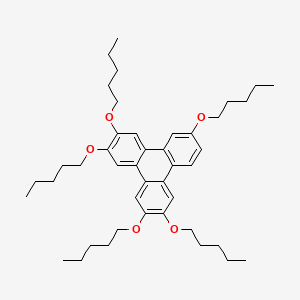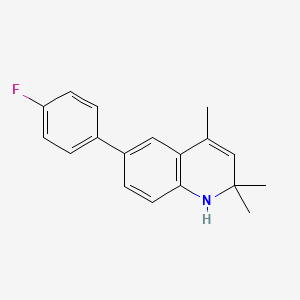
6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 4-fluoroaniline, with a suitable ketone or aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.
Scientific Research Applications
6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 4-Fluoroamphetamine
- Various indole derivatives
Uniqueness
6-(4-Fluorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific structural features, such as the presence of the fluorophenyl group and the quinoline ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
179894-42-9 |
|---|---|
Molecular Formula |
C18H18FN |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C18H18FN/c1-12-11-18(2,3)20-17-9-6-14(10-16(12)17)13-4-7-15(19)8-5-13/h4-11,20H,1-3H3 |
InChI Key |
ZHLHTOQOIRJZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CC=C(C=C3)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


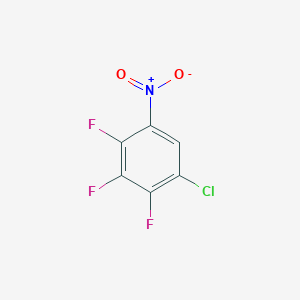
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
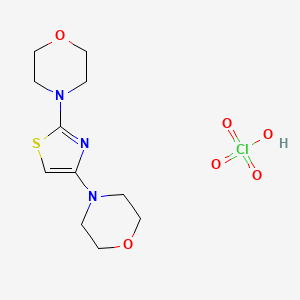
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
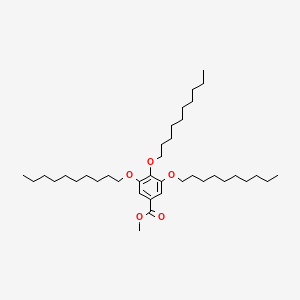
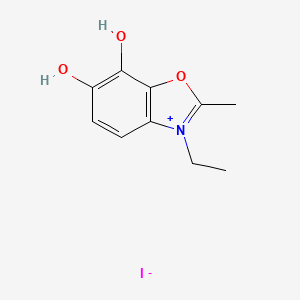
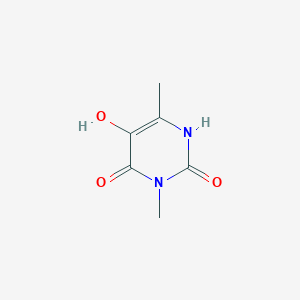
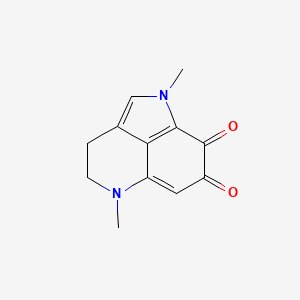
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
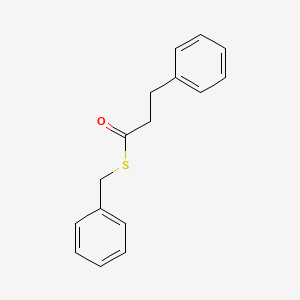
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

